rac-Hesperetin 7-O-Sulfate Sodium Salt
Description
Overview of Hesperetin (B1673127) and its Academic Significance in Bioactive Compound Discovery
Hesperetin is a flavanone (B1672756), a type of flavonoid, found abundantly in citrus fruits. nih.gov Its glycoside, hesperidin (B1673128), is a major component of orange and grape juices. nih.gov In the scientific community, hesperetin is recognized for its wide range of biological activities, which has made it a significant subject of research in the discovery of bioactive compounds. nih.govresearchgate.net
Role of Sulfation in Flavonoid Biotransformation and Impact on Biological Activity
Sulfation is a crucial enzymatic reaction in the metabolism of flavonoids and other phenolic compounds in animals. nih.gov This process, catalyzed by sulfotransferases (SULTs), involves the addition of a sulfate (B86663) group to a hydroxyl group on the flavonoid structure. researchgate.netnih.gov The resulting sulfated flavonoids are more polar and water-soluble than their parent compounds, which facilitates their transport in the bloodstream and subsequent excretion in urine. nih.gov
The addition of a negatively charged sulfate group can significantly alter the biological properties of a flavonoid. nih.gov This modification can change the molecule's solubility, stability, and how it interacts with biological targets. nih.gov For instance, sulfation can either enhance or diminish the bioactivity of the parent flavonoid. Several studies have investigated the biological activities of sulfated flavonoids, revealing potential anticoagulant, anti-inflammatory, and antitumor effects. nih.gov The negative charge of sulfated flavonoids is thought to be important for their interactions with biological receptors. nih.gov
Rationale for Rigorous Academic Investigation of rac-Hesperetin 7-O-Sulfate Sodium Salt
Current Landscape of Research on Flavonoid Sulfate Derivatives
The field of research on flavonoid sulfate derivatives is expanding, with a growing recognition of their importance in pharmacology and plant biology. nih.govkaust.edu.sa While over 150 naturally occurring sulfated flavonoids have been identified, this number includes those with sulfate groups attached to sugars. nih.gov Research is increasingly focusing on those with sulfate groups directly attached to the flavonoid nucleus. nih.govresearchgate.net
Current research is exploring the diverse biological activities of these compounds, including their potential as anticoagulant, anti-inflammatory, and antitumor agents. nih.gov The synthesis of various sulfated flavonoids is also a key area of study, as it allows for the accumulation of spectral data for identification and further biological testing. researchgate.net The study of sulfated flavonoids is considered a promising area for the development of new pharmaceutical drugs. kaust.edu.sa
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NaO₉S | nih.gov |
| Molecular Weight | 404.3 g/mol | nih.gov |
| IUPAC Name | sodium;[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] sulfate | nih.gov |
| Synonyms | 2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(sulfooxy)-4H-1-benzopyran-4-one Sodium Salt | cymitquimica.comnih.gov |
Table 2: Investigated Biological Activities of Hesperetin and its Derivatives
| Compound | Investigated Activity | Research Focus | Source |
| Hesperetin | Antioxidant, Anti-inflammatory | Scavenging reactive oxygen species, modulating inflammatory pathways | nih.gov |
| Hesperetin | Neuroprotective | Reducing oxidative stress-mediated neuroinflammation | nih.gov |
| Hesperetin | Antiviral | Potential inhibition of viral entry and replication | researchgate.net |
| Hesperetin-7-O-Sulfate | Anti-angiogenic | Attenuation of endothelial cell migration | researchgate.net |
| Hesperetin-7-O-Sulfate | Anti-thrombogenic | Decrease in plasminogen activator inhibitor-1 (PAI-1) levels | researchgate.net |
Properties
Molecular Formula |
C₁₆H₁₃NaO₉S |
|---|---|
Molecular Weight |
404.32 |
Synonyms |
2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(sulfooxy)-4H-1-benz_x000B_pyran-4-one Sodium Salt |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Chemical Synthesis Pathways for rac-Hesperetin 7-O-Sulfate Sodium Salt
The chemical synthesis of this compound typically begins with the precursor, racemic hesperetin (B1673127). Hesperetin itself is often obtained via the acid hydrolysis of hesperidin (B1673128), a major flavonoid glycoside found in citrus fruits. nih.govconsensus.app The core challenge in the synthesis of the 7-O-sulfate derivative lies in achieving regioselectivity—specifically targeting the hydroxyl group at the C7-position of the A-ring over the other hydroxyl groups at the C5 and C3' positions.
The hydroxyl groups on the hesperetin molecule exhibit different levels of reactivity. The 7-OH group is a phenolic hydroxyl that is generally more reactive towards electrophilic reagents than the 3'-OH group. The 5-OH group is significantly less reactive due to strong intramolecular hydrogen bonding with the adjacent C4-carbonyl group. This inherent difference in reactivity forms the basis for regioselective sulfation.
Common sulfating agents include sulfur trioxide pyridine (B92270) complex, chlorosulfonic acid, or sulfamic acid. The reaction is typically carried out in an aprotic polar solvent like pyridine or dimethylformamide (DMF). The choice of the sulfating agent and reaction conditions is crucial to favor sulfation at the 7-position and minimize the formation of di-sulfated or other isomeric products. In some cases, protection of the more reactive hydroxyl groups may be necessary to achieve high yields of the desired 7-O-sulfate isomer, followed by a deprotection step. However, direct sulfation can often be controlled to preferentially yield the 7-O-sulfate product.
To maximize the yield and purity of rac-Hesperetin 7-O-Sulfate on a research scale, systematic optimization of various reaction parameters is essential. researchgate.net This process involves screening different solvents, bases, temperatures, and reaction times. For instance, using a non-nucleophilic base like triethylamine (B128534) (TEA) in a solvent such as methanol (B129727) can facilitate the reaction. nih.gov The optimization process aims to find a balance that ensures complete conversion of the starting material while preventing the formation of unwanted byproducts.
The table below illustrates a hypothetical optimization matrix for the sulfation of hesperetin, based on common practices in organic synthesis. researchgate.netnih.gov
| Entry | Sulfating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SO₃·Pyridine | Pyridine | - | 25 | 12 | 65 |
| 2 | SO₃·Pyridine | DMF | TEA | 25 | 12 | 70 |
| 3 | SO₃·Pyridine | DMF | TEA | 50 | 6 | 85 |
| 4 | Chlorosulfonic Acid | Dichloromethane | Pyridine | 0 | 4 | 55 |
| 5 | Sulfamic Acid | Pyridine | - | 100 | 8 | 60 |
This table is illustrative and represents typical parameters for optimization studies.
Following the sulfation reaction, the product is typically isolated as the corresponding salt (e.g., pyridinium (B92312) or triethylammonium (B8662869) salt). Conversion to the final sodium salt is achieved through ion exchange chromatography or by neutralization with a sodium base, such as sodium bicarbonate, followed by purification via techniques like column chromatography or recrystallization. nih.gov
Enzymatic Synthesis and Biocatalytic Routes to Flavonoid Sulfates
Enzymatic synthesis offers a powerful alternative to chemical methods, providing high regioselectivity and milder reaction conditions. The key enzymes responsible for flavonoid sulfation in vivo and in vitro are cytosolic sulfotransferases (SULTs). mdpi.comnih.gov These enzymes catalyze the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the flavonoid. mdpi.comresearchgate.netnih.gov
Research has identified several human SULT isoforms that can sulfate (B86663) hesperetin. nih.gov These enzymes often exhibit remarkable position-specificity. mdpi.com For flavonoids, the most common position for sulfation is the 7-position. mdpi.com Studies have shown that multiple SULTs, including SULT1A1, SULT1A2, SULT1A3, SULT1B2, SULT1C4, and SULT1E1, display significant activity towards hesperetin, making them candidates for biocatalytic production. nih.gov SULT1A3, in particular, has been noted for its high sulfating activity with hesperetin. nih.gov
The use of recombinant SULTs in a bioreactor setup, supplied with hesperetin and a PAPS regeneration system, represents a green and efficient strategy for producing specific flavonoid sulfate isomers like Hesperetin 7-O-Sulfate. nih.gov
| Enzyme | Substrate | Key Finding |
| Human SULT1A1 | Hesperetin | Capable of sulfating hesperetin. nih.gov |
| Human SULT1A3 | Hesperetin | Displays greater sulfation activity than SULT1A1. nih.gov |
| Human SULT1E1 | Hesperetin | Shows significant sulfating activity. nih.gov |
| Cytosolic SULTs | Flavonoids | Catalyze the production of sulfated flavonoids from PAPS. mdpi.com |
Design and Synthetic Exploration of Novel Hesperetin Sulfate Analogues for Mechanistic Studies
To investigate the structure-activity relationships (SAR) and understand the mechanisms of action, researchers design and synthesize novel analogues of hesperetin sulfate. chemrxiv.org This involves modifying the core hesperetin structure while retaining the 7-O-sulfate group, or altering the position of the sulfate group itself.
For example, derivatives can be synthesized by introducing different functional groups, such as amides or alkyl chains, at other positions on the flavonoid skeleton. nih.gov The synthesis of a library of these analogues allows for systematic evaluation of how changes in lipophilicity, steric bulk, or electronic properties affect biological interactions. chemrxiv.org This approach has been used to create hesperetin derivatives with improved anti-inflammatory activities and to study how metabolism is affected by structural changes. nih.gov The insights gained from these studies are invaluable for designing compounds with enhanced or more targeted biological profiles.
Enantioselective Synthesis of Hesperetin Sulfate Enantiomers and their Resolution for Stereochemical Research
Hesperetin possesses a chiral center at the C2 position of the C-ring, meaning it exists as a pair of enantiomers: (S)-hesperetin and (R)-hesperetin. While the (S)-enantiomer is the predominant form in nature, commercially available hesperetin is often a racemic mixture of both. nih.gov The biological activity and metabolic fate of these enantiomers can differ significantly. nih.govmdpi.com Therefore, obtaining enantiomerically pure hesperetin sulfates is crucial for stereochemical research.
Two primary strategies are employed:
Resolution of Enantiomers: The most common approach is to separate the (R)- and (S)-enantiomers from the racemic mixture. This is typically achieved using chiral chromatography, particularly high-performance liquid chromatography (HPLC). nih.gov The racemic hesperetin is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to elute at different times. Once separated, each pure enantiomer can then be sulfated individually to produce (S)-Hesperetin 7-O-Sulfate and (R)-Hesperetin 7-O-Sulfate.
Enantioselective Synthesis: A more sophisticated but less common approach is the direct asymmetric synthesis of a single enantiomer. This involves using chiral catalysts or starting materials to guide the formation of the desired stereocenter during the synthesis of the flavanone (B1672756) core. This method avoids the need for a resolution step but is often more complex to develop.
The table below summarizes typical conditions reported for the chiral resolution of hesperetin enantiomers. researchgate.netbohrium.com
| Technique | Column | Mobile Phase | Outcome |
| Chiral HPLC | Chiralpak IA-3 | Acetonitrile / Water with 0.1% Formic Acid | Separation of (S)- and (R)-hesperetin. bohrium.com |
| Chiral HPLC | Chiralpak AD-3R | Methanol | Separation of hesperetin enantiomers in 6 minutes. researchgate.net |
These stereochemically pure compounds are essential tools for accurately assessing the distinct biological roles and metabolic pathways of each enantiomer. nih.govbohrium.com
Biochemical and Pharmacological Characterization in Research Models
In Vitro Metabolic Stability and Biotransformation Pathways
The metabolic journey of hesperetin (B1673127) to its sulfated and glucuronidated forms is a critical determinant of its biological activity and disposition.
Investigation of Phase I and Phase II Metabolism in Hepatocytes and Microsomes
Phase II metabolism is the primary route for the biotransformation of hesperetin. acs.org In vitro studies utilizing human and rat liver and intestinal microsomes have been instrumental in elucidating the specific enzymes involved.
Sulfation, a key Phase II reaction, is catalyzed by sulfotransferase (SULT) enzymes. Research has identified that SULT1C4 is the primary enzyme responsible for the sulfation of hesperetin at the 7-hydroxyl position, leading to the formation of hesperetin-7-O-sulfate. nih.gov While other SULTs, such as SULT1A1 and SULT1A2, preferentially catalyze the formation of hesperetin-3'-O-sulfate, SULT1C4 exhibits a distinct preference for the 7-position. nih.gov This regioselectivity is a crucial factor in determining the profile of circulating hesperetin metabolites.
In addition to sulfation, hesperetin also undergoes extensive glucuronidation. UDP-glucuronosyltransferases (UGTs) are responsible for this conjugation. Specifically, UGT1A6 and UGT2B4 have been shown to exclusively produce hesperetin-7-O-glucuronide, while other UGTs can act on both the 7- and 3'-hydroxyl groups. nih.gov
The metabolic stability of pre-formed rac-Hesperetin 7-O-Sulfate itself in these in vitro systems has not been extensively reported in the available literature. Most studies focus on its formation from the parent compound, hesperetin. The general understanding is that as a Phase II metabolite, it is primed for excretion.
Table 1: Key Enzymes in the Phase II Metabolism of Hesperetin
| Metabolic Pathway | Enzyme Family | Key Isozyme(s) for 7-Position Conjugation | Primary Metabolite Formed |
| Sulfation | Sulfotransferases (SULTs) | SULT1C4 | Hesperetin-7-O-sulfate |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A6, UGT2B4 | Hesperetin-7-O-glucuronide |
Identification and Characterization of Research Metabolites in Biological Systems
Following the administration of hesperetin or its glycoside precursor hesperidin (B1673128), hesperetin-7-O-sulfate is consistently identified as a major circulating metabolite in various biological systems. Studies involving human intestinal Caco-2 cell monolayers have demonstrated that when these cells are exposed to hesperetin, they efficiently metabolize it into both hesperetin-7-O-glucuronide and hesperetin-7-O-sulfate. flavin7.hu These metabolites are the primary forms of hesperetin found in systemic circulation after oral intake. nih.gov
Cellular Permeability, Uptake, and Efflux Mechanisms
The ability of rac-Hesperetin 7-O-Sulfate to cross biological membranes is a key factor influencing its bioavailability and site of action.
Studies in Cultured Cell Lines Representing Biological Barriers
Caco-2 cell monolayers, a widely accepted in vitro model for the human intestinal barrier, have been pivotal in understanding the permeability of hesperetin and its metabolites. When hesperetin is applied to the apical (luminal) side of Caco-2 cell monolayers, it is taken up by the cells and metabolized. However, the resulting hesperetin-7-O-sulfate, along with hesperetin-7-O-glucuronide, is predominantly transported back out to the apical side. flavin7.hu This efflux mechanism significantly limits the amount of these metabolites that can pass through the intestinal barrier to the basolateral (blood) side.
Role of Transporters in Compound Distribution in Research Models
The directed efflux of hesperetin-7-O-sulfate is not a passive process but is mediated by specific ATP-binding cassette (ABC) transporters. Research has identified the Breast Cancer Resistance Protein (BCRP, also known as ABCG2) as a key transporter responsible for the apical efflux of hesperetin-7-O-sulfate in Caco-2 cells. flavin7.hu Inhibition of BCRP leads to a decrease in the apical secretion and a corresponding increase in the basolateral transport of this metabolite. This indicates that BCRP plays a crucial role in limiting the intestinal absorption and systemic bioavailability of hesperetin-7-O-sulfate. While the role of uptake transporters like Organic Anion Transporting Polypeptides (OATPs) in the initial uptake of hesperetin-7-O-sulfate into cells is plausible for anionic compounds, specific studies on this are limited.
Table 2: Transport Characteristics of Hesperetin-7-O-Sulfate in Caco-2 Cells
| Transport Direction | Transporter Involved | Consequence |
| Apical Efflux | Breast Cancer Resistance Protein (BCRP/ABCG2) | Limited basolateral permeability and reduced systemic bioavailability |
Structure-Activity Relationship (SAR) Elucidation
The biological activity of hesperetin is significantly modulated by its metabolic transformations. The addition of a sulfate (B86663) group at the 7-position alters its physicochemical properties and, consequently, its interaction with biological targets.
Studies comparing the bioactivity of hesperetin with its metabolites have revealed important SAR insights. A mixture of hesperetin metabolites, including sulfates and glucuronides, isolated from the serum of rats administered hesperetin, demonstrated more potent antioxidant and anti-inflammatory activities than hesperetin itself. bohrium.comcaldic.com This suggests that the conjugation of sulfate or glucuronide groups can enhance certain biological functions.
Specifically, in terms of anti-inflammatory activity, both hesperetin and its metabolites, including the 7-O-sulfate, have been shown to attenuate cell migration in human aortic endothelial cells, an important process in inflammation and angiogenesis. acs.orgnih.gov However, a direct comparative study with quantitative data for the individual sulfate isomers is not extensively available. One study did report that while hesperetin aglycone showed antiproliferative and estrogenic/antiestrogenic activities, its glucuronide and sulfate conjugates lacked these specific activities in breast cancer cells, indicating that the biological effect is highly dependent on the specific endpoint being measured.
Impact of the Sulfate Moiety on Receptor Binding and Enzyme Interaction
The addition of a sulfate moiety to the hesperetin structure at the 7-position significantly alters its physicochemical properties, primarily by increasing its water solubility and modifying its electronic and steric characteristics. These changes, in turn, influence how the molecule interacts with biological targets such as receptors and enzymes.
While direct receptor binding affinity data for rac-Hesperetin 7-O-Sulfate Sodium Salt is not extensively detailed in the public domain, the observed biological activities suggest an interaction with cellular signaling pathways. For instance, the parent compound, hesperetin, has been shown to interact with various molecular targets, including phosphodiesterases (PDEs). One study identified hesperetin as a selective inhibitor of PDE4. researchgate.net The sulfation at the 7-position likely modulates such interactions. A study on Caco-2 cell monolayers revealed that hesperetin is metabolized to hesperetin-7-O-glucuronide and hesperetin-7-O-sulfate, which are then predominantly transported to the apical side, suggesting a role for efflux transporters like Breast Cancer Resistance Protein (BCRP) which show affinity for sulfated conjugates. bohrium.com This interaction with transport proteins highlights the significance of the sulfate group in the molecule's disposition.
The table below summarizes the reported biological effects of hesperetin and its 7-O-sulfated metabolite.
| Compound | Model System | Concentration | Observed Effect | Reference |
| Hesperetin | Human Aortic Endothelial Cells (HAECs) | 1-10 μM | Attenuation of TNF-α induced cell migration; Decrease in PAI-1 levels | nih.gov |
| Hesperetin-7-O-Sulfate | Human Aortic Endothelial Cells (HAECs) | 1-10 μM | Attenuation of TNF-α induced cell migration; Decrease in PAI-1 levels | nih.gov |
| Hesperetin | Murine Macrophage RAW264.7 cells | - | Reduction of inflammatory mediators (NO, PGE2, TNF-α, IL-6) | nih.gov |
| Hesperetin | Human Prostate Cancer PC-3 cells | 40-90 μM | Reduced cell proliferation | mdpi.com |
Stereochemical Influence on Biological Activity: Racemic vs. Enantiopure Forms
Hesperetin possesses a chiral center at the C2 position, leading to the existence of (S)- and (R)-enantiomers. In nature, hesperetin predominantly exists as the (S)-enantiomer, derived from the hydrolysis of hesperidin. However, commercially available hesperetin is often a racemic mixture. The stereochemistry of hesperetin can influence its metabolic fate and biological activity.
Studies on the metabolism of hesperetin enantiomers have shown some stereoselective differences, although these are often minor. In vitro studies using human small intestinal fractions have demonstrated that both (S)- and (R)-hesperetin are substrates for sulfotransferases (SULTs), leading to the formation of their respective 7-O-sulfates. nih.gov While there are some quantitative differences in the rates of glucuronidation between the enantiomers, the formation of sulfated metabolites from both forms indicates that the racemic mixture will generate both enantiomers of hesperetin-7-O-sulfate in biological systems. nih.gov
Research comparing the bioactivity of the individual enantiomers of the parent compound, hesperetin, has found that the differences are often not substantial. One study concluded that for endpoints such as intestinal metabolism, transport, and EpRE-mediated gene induction, experiments performed with racemic hesperetin can adequately reflect the activity of the naturally occurring (S)-enantiomer. nih.gov This suggests that the biological activities observed for this compound may be representative of the activity of the individual enantiomers, although direct comparative studies on the sulfated enantiomers are lacking.
The table below presents findings from studies on the stereoselective aspects of hesperetin.
| Aspect | Model System | Findings | Reference |
| Metabolism | Human Small Intestinal Fractions (SULTs) | Both (S)- and (R)-hesperetin are sulfated. | nih.gov |
| Bioactivity Comparison | In vitro bioassay (EpRE-mediated gene expression) | Relatively small differences in bioactivity between (S)- and (R)-hesperetin. | nih.gov |
| Conclusion on Racemic Form | Overall in vitro studies | Racemic hesperetin bioactivity is a reasonable proxy for the natural (S)-enantiomer. | nih.gov |
Mechanistic Investigations of Biological Activities
Modulation of Intracellular Signaling Pathways
While extensive research is available for its parent compound, hesperetin (B1673127), direct and detailed investigations into the specific intracellular signaling modulation by rac-Hesperetin 7-O-Sulfate Sodium Salt are still developing. However, studies on hesperetin metabolites provide insights into their collective and individual contributions to biological effects.
Anti-inflammatory Mechanisms: Inhibition of Pro-inflammatory Mediators and Signaling Cascades
Antioxidant Pathways: Scavenging of Reactive Oxygen Species and Activation of Endogenous Antioxidant Systems
The antioxidant properties of hesperetin are well-documented, involving the scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defenses. nih.gov Hesperetin has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.gov This activation leads to the transcription of several antioxidant genes, including the upregulation of HMOX1 and GCLC. nih.gov In studies on LPS-activated microglial cells, hesperetin treatment led to a significant increase in Nrf2 mRNA and protein expression, suggesting its antioxidant effects are mediated through the Keap1/Nrf2 pathway. nih.govnih.gov While it is plausible that its sulfated metabolite contributes to these antioxidant effects, direct studies on this compound's ability to scavenge ROS and independently activate the Nrf2 pathway are needed for confirmation.
Antiproliferative and Apoptosis-Inducing Mechanisms: Caspase Activation, Cell Cycle Arrest, and JNK Pathway Modulation
The parent compound, hesperetin, has demonstrated significant antiproliferative and apoptosis-inducing effects in various cancer cell lines. It can induce apoptosis through the intrinsic mitochondrial pathway, which involves the activation of caspase-9 and caspase-3. nih.gov Hesperetin has also been shown to cause cell cycle arrest at different phases, including the G1 and G2/M phases, by modulating the expression of key cell cycle regulatory proteins. nih.govmdpi.com Furthermore, hesperetin can trigger apoptosis by activating the JNK signaling pathway, which is often linked to cellular stress responses. nih.gov The activation of the JNK pathway by hesperetin has been shown to be a critical step in inducing apoptosis in breast cancer cells. nih.gov The direct role of this compound in these specific mechanisms, including caspase activation and JNK pathway modulation, remains an area for future investigation.
Endothelial Function Modulation: Nitric Oxide Production and Regulation of Vasoactive Factors
Enzyme Inhibition or Activation Profiling in Biochemical Assays
Currently, publicly available, detailed biochemical assay data specifically profiling the inhibitory or activation effects of this compound on a broad range of enzymes is limited. The parent compound, hesperetin, is known to be a broad-spectrum inhibitor of human UGT (UDP-glucuronosyltransferase) enzymes. medchemexpress.com As a sulfated metabolite, this compound is a product of phase II metabolism, and its potential to inhibit or activate other enzymes is a critical area for further research to understand its metabolic fate and potential interactions.
Receptor Binding and Target Engagement Studies
Specific receptor binding and target engagement studies for this compound are not extensively detailed in the current scientific literature. For the parent compound, hesperetin, it is known to induce apoptosis by inhibiting the NF-κB receptor. medchemexpress.com Elucidating the direct molecular targets and receptor interactions of its sulfated metabolites will be crucial for a comprehensive understanding of their biological activities and therapeutic potential.
Gene Expression Profiling and Proteomic Analysis in Response to Compound Treatment
Research into hesperetin has revealed significant modulation of various genes and proteins involved in critical cellular processes, from DNA repair and cell cycle regulation to inflammation and metabolism. These molecular-level investigations are crucial for understanding its therapeutic potential.
Gene Expression Profiling:
Hesperetin has been shown to alter the expression of a wide array of genes across different biological contexts. In oncology research, hesperetin has been found to influence genes critical for cancer cell proliferation and survival. For instance, in SKBR3 breast cancer cells, treatment with hesperetin led to a dose-dependent increase in the expression of the DNA mismatch repair genes MLH1 and MSH2, suggesting a role in enhancing genomic stability. nih.gov Furthermore, in gastric cancer models, hesperetin upregulates the expression of the tumor suppressor gene PTEN, which consequently inhibits the pro-survival PI3K/AKT signaling pathway. frontiersin.orgfrontiersin.org
In the context of inflammation, hesperetin treatment in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells has been shown to suppress the gene expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This is achieved partly by inhibiting the nuclear translocation of NF-κB and activating the Nrf2/heme oxygenase-1 (HO-1) antioxidant response pathway. nih.gov Anti-inflammatory effects were also observed in mouse models of acute kidney injury, where hesperetin inhibited the TLR4-MyD88-NF-κB signaling pathway. mdpi.com
Transcriptomic analysis in microbiology has also provided insights. In Alicyclobacillus acidoterrestris, hesperetin was found to affect genes associated with nutrient transport, energy metabolism, and bacterial motility. mdpi.com Similarly, in Helicobacter pylori, it inhibits the expression of genes essential for DNA replication, transcription, motility, and adhesion. mdpi.com A study in aging mice demonstrated that hesperetin could promote the expression of the CISD2 longevity gene, potentially restoring youthful gene transcription patterns. nycu.edu.tw
Table 1: Selected Gene Expression Changes in Response to Hesperetin Treatment
| Gene(s) | Biological Context/Model | Observed Effect | Research Finding |
| MLH1, MSH2 | SKBR3 Breast Cancer Cells | Upregulation | Hesperetin increased the expression of these DNA mismatch repair genes in a dose-dependent manner. nih.gov |
| PTEN | Gastric Cancer Cells (In Vitro & In Vivo) | Upregulation | Hesperetin enhanced cisplatin-induced apoptosis by upregulating PTEN, which inhibits the PI3K/AKT pathway. frontiersin.orgfrontiersin.org |
| iNOS, COX-2 | LPS-Induced RAW 264.7 Macrophages | Downregulation | Hesperetin suppressed the expression of these pro-inflammatory genes. nih.gov |
| Nrf2, HO-1 | LPS-Induced RAW 2.64.7 Macrophages | Upregulation | Hesperetin activated this antioxidant and anti-inflammatory pathway. nih.gov |
| CISD2 | Aging Mice | Upregulation | Hesperetin promoted the performance of this longevity gene, helping to restore functions in aged organs. nycu.edu.tw |
| Replication & Transcription Genes (dnaE, rpoA, etc.) | Helicobacter pylori | Downregulation | Hesperetin inhibited the expression of genes essential for bacterial replication and transcription machinery. mdpi.com |
| Virulence Factor Genes (CagA, VacA) | Helicobacter pylori | Downregulation | Hesperetin decreased the expression of major virulence factors. mdpi.com |
| Nutrient Transport & Motility Genes | Alicyclobacillus acidoterrestris | Downregulation | Transcriptomic analysis revealed hesperetin affects processes of nutrient transport and flagella motility. mdpi.com |
Proteomic Analysis:
Proteomic approaches have been instrumental in identifying direct molecular targets of hesperetin. A notable study using chemical proteomics identified hesperidin (B1673128) and its aglycone, hesperetin, as direct inhibitors of the human aldo-keto reductase family 1 members C1 (AKR1C1) and C1C2. rsc.org These enzymes are involved in the metabolism of steroids and prostaglandins (B1171923) and are implicated in cancer cell proliferation and chemoresistance. This finding provides a specific molecular mechanism for the observed chemosensitization effects of hesperetin in cancer therapy. rsc.org
While large-scale, hypothesis-free proteomic studies focused solely on hesperetin treatment are not widely reported, the known biological activities allow for inferred proteomic consequences. For example, the documented anti-inflammatory effects, such as the inhibition of NF-κB and activation of Nrf2, would predictably lead to widespread changes in the proteome of immune cells. nih.govmdpi.com A comprehensive proteomic analysis of macrophages treated with lipopolysaccharide (LPS) revealed dynamic changes in proteins involved in metabolism and the immune response, a setting where hesperetin has proven effective. proteomexchange.org Hesperetin's ability to suppress inflammatory cytokines like TNF-α, IL-6, and IL-1β in various models points to significant regulation at the protein level. nih.govmdpi.com
Table 2: Identified Protein Targets of Hesperetin
| Protein Target | Method of Identification | Biological Context | Implied Functional Effect |
| Aldo-keto reductase 1C1 (AKR1C1) | Chemical Proteomics | Cancer Therapy | Inhibition of the enzyme, leading to chemosensitization. rsc.org |
| Aldo-keto reductase 1C2 (AKR1C2) | Chemical Proteomics | Cancer Therapy | Inhibition of the enzyme, providing a mechanism for anti-cancer activity. rsc.org |
Antimicrobial Mechanisms of Action in Research Contexts
Hesperetin has demonstrated notable antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The precise mechanisms underlying these effects are multifaceted and not entirely elucidated, but several key actions have been proposed and investigated. nih.gov
One of the primary proposed mechanisms is the disruption of the bacterial cell membrane. nih.govnih.gov This action can lead to increased membrane permeability, causing the leakage of essential intracellular components such as nucleic acids (DNA and RNA) and proteins. mdpi.com This loss of cellular integrity ultimately results in bacterial death. Research on Alicyclobacillus acidoterrestris, a food-spoiling bacterium, has shown that hesperetin treatment leads to such leakage and causes irreversible damage to the bacterial morphology. mdpi.com
Another significant mechanism is the inactivation of microbial enzymes. nih.govnih.gov By interfering with essential enzymatic processes, hesperetin can disrupt critical metabolic and regulatory pathways necessary for bacterial survival. Furthermore, transcriptomic studies on H. pylori have shown that hesperetin can downregulate the expression of genes involved in replication, transcription, and the production of crucial virulence factors like cytotoxin-associated antigen A (CagA) and vacuolating cytotoxin A (VacA). mdpi.com This indicates that hesperetin can interfere with the fundamental processes of bacterial life and pathogenesis.
Hesperetin has also been found to be effective against bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antimicrobial agents. humanjournals.com Its ability to inhibit biofilm formation suggests it may interfere with bacterial adhesion and the production of the extracellular polymeric substance that forms the biofilm matrix. humanjournals.com
Table 3: Summary of Antimicrobial Mechanisms of Hesperetin
| Bacterial Species | Observed Effect | Proposed Mechanism of Action |
| Alicyclobacillus acidoterrestris | Inhibition of cell growth, leakage of biomolecules. | Disruption of nutrient transport, energy metabolism, and flagella motility; damage to cell membrane integrity. mdpi.com |
| Helicobacter pylori | Inhibition of growth, reduced expression of virulence factors. | Downregulation of genes for replication, transcription, motility, adhesion, and virulence factors (CagA, VacA). mdpi.com |
| Staphylococcus aureus (including MRSA) | Inhibition of growth, antibiofilm activity. | Disruption of the bacterial membrane; potential inhibition of exopolymer synthesis. mdpi.comnih.govhumanjournals.com |
| Gram-positive & Gram-negative bacteria (general) | Broad-spectrum antibacterial activity. | Bacterial membrane disruption, inactivation of microbial enzymes. nih.govresearchgate.netnih.gov |
Advanced Analytical and Bioanalytical Methodologies for Research
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatography is the cornerstone for analyzing rac-Hesperetin 7-O-Sulfate Sodium Salt, enabling its separation from complex mixtures and precise quantification.
High-Performance Liquid Chromatography (HPLC) methods are fundamental for the quantitative analysis of hesperetin (B1673127) and its metabolites, including the sulfated form. The development of a simple, isocratic, and robust HPLC analytical method is crucial for routine analysis. ijpsonline.com A typical setup involves a reversed-phase column, such as an Inertsil ODS 3V or a C18 column, which separates compounds based on their hydrophobicity. ijpsonline.comnih.gov
The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile, and acidified water (e.g., with 0.1% formic acid or orthophosphoric acid), run in either a gradient or isocratic elution mode. ijpsonline.comnih.govrsc.org Detection is typically performed using a UV detector, as flavonoids have characteristic absorbances. nih.govchem-soc.si For hesperidin (B1673128), a related compound, the maximum absorbance is often observed around 284 nm, while its aglycone, hesperetin, shows a maximum at 323 nm. conicet.gov.ar
Method validation is performed according to regulatory guidelines to ensure reliability. ijpsonline.com Key validation parameters include specificity, linearity, precision, accuracy, and robustness. ijpsonline.com Linearity for hesperetin quantification has been demonstrated over concentration ranges such as 25 to 2500 ng/mL. ijpsonline.com The precision of these methods is confirmed by low relative standard deviation (RSD) values for intraday and inter-day analyses, often less than 2%. ijpsonline.comjapsonline.com The limit of detection (LOD) and limit of quantitation (LOQ) are critical for determining method sensitivity, with values for hesperetin reported as low as 1.61 ng/mL and 4.89 ng/mL, respectively. ijpsonline.com
| Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linearity Range | 25 - 2500 ng/mL | ijpsonline.com |
| Correlation Coefficient (r²) | > 0.999 | japsonline.comresearchgate.net |
| Limit of Detection (LOD) | 1.61 ng/mL | ijpsonline.com |
| Limit of Quantitation (LOQ) | 4.89 ng/mL | ijpsonline.com |
| Intra-day Precision (%RSD) | < 1% | ijpsonline.com |
| Inter-day Precision (%RSD) | < 2% | ijpsonline.com |
| Accuracy (Recovery) | 100.85% - 103.69% | japsonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the definitive identification and sensitive quantification of hesperetin metabolites like this compound from biological fluids. rsc.orgnih.gov This technique offers superior sensitivity and specificity compared to HPLC-UV. researchgate.net A sensitive and reliable HPLC-MS/MS method was developed for determining free, glucuronidated, and sulfated forms of hesperetin derivatives in rat plasma and tissues. nih.gov
These methods often employ a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source. nih.gov Polarity-switching modes can be utilized to acquire data in both positive and negative ionization, which is useful as hesperidin is often detected in positive mode while hesperetin and its sulfated conjugates are detected in negative mode. rsc.orgtmu.edu.tw Quantification is achieved using the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition. nih.gov For hesperetin, a common transition is m/z 301.3 → 164.1 in negative mode. rsc.orgtmu.edu.tw For a hesperetin derivative (HDND-7), the transition of m/z 429.3 → 223.9 was used. nih.gov
Sample preparation for bioanalysis often requires enzymatic hydrolysis using β-glucuronidase and sulfatase to cleave the conjugate groups, allowing for the measurement of total aglycone concentration. nih.govlawdata.com.tw The methods are validated for parameters such as linearity, precision, accuracy, recovery, and matrix effects. rsc.orgtmu.edu.tw For hesperetin, LC-MS/MS methods have been validated over concentration ranges of 0.2–100 ng/mL in rat plasma, achieving a lower limit of quantification (LLOQ) of 200 pg/mL. rsc.orgtmu.edu.tw
| Parameter | Description/Value | Reference |
|---|---|---|
| Instrumentation | Triple Quadrupole Tandem Mass Spectrometer | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), often in negative mode for hesperetin | rsc.orgnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor/Product Ion (Hesperetin) | m/z 301.3 → 164.1 | rsc.orgtmu.edu.tw |
| Internal Standard | rac-hesperetin-d3 (m/z 304.3 → 164.1) | rsc.orgtmu.edu.tw |
| Validated Range (Plasma) | 0.2 - 100 ng/mL | rsc.orgtmu.edu.tw |
| LLOQ (Plasma) | 0.2 ng/mL (200 pg/mL) | rsc.orgtmu.edu.tw |
Spectroscopic Characterization in Mechanistic and Interaction Studies
Spectroscopic techniques provide invaluable information on the structure and electronic properties of this compound, which is crucial for understanding its interactions with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the structural elucidation of hesperetin and its derivatives. nih.govsathyabama.ac.in The ¹H NMR spectrum of hesperetin shows characteristic signals for its aromatic protons and a methyl proton signal in the range of 1.0-1.5 ppm. sathyabama.ac.in Specific protons, such as H-6 and H-8 on the A-ring, can be identified in the ¹H NMR spectra. researchgate.net These spectroscopic methods are essential for confirming the structure of synthesized derivatives. sathyabama.ac.in
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum of flavonoids like hesperetin is defined by two primary absorption bands. nih.gov Band II, typically between 240–300 nm, is associated with the benzoyl moiety (A-ring), while Band I, between 300–400 nm, relates to the cinnamoyl system (B-ring). nih.gov The absorption peaks of isolated hesperetin have been reported at 231 nm and 288 nm. orientjchem.org The exact position of these maxima can be influenced by the solvent and pH. conicet.gov.arresearchgate.net For instance, at pH 8, hesperetin exhibits a maximum absorbance at 323 nm. conicet.gov.ar
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The FTIR spectrum of hesperetin shows characteristic bands indicating a carbonyl group (C=O) around 1637 cm⁻¹, a hydroxyl (-OH) stretching vibration near 3502 cm⁻¹, and aromatic C-H stretching bands around 3118 and 3041 cm⁻¹. orientjchem.org An aromatic ether group may be observed around 1263 cm⁻¹. orientjchem.org These spectral signatures can confirm the structural integrity of the hesperetin backbone in its sulfated form.
| Technique | Characteristic Peak/Band | Reference |
|---|---|---|
| UV-Vis | λmax at 288 nm and 323 nm | conicet.gov.arorientjchem.org |
| FTIR | ~1637 cm⁻¹ (C=O stretch) | orientjchem.org |
| FTIR | ~3502 cm⁻¹ (-OH stretch) | orientjchem.org |
| ¹H NMR | Aromatic protons at 6.00 - 8.5 ppm | sathyabama.ac.in |
Radiochemical and Isotopic Labeling Techniques for Metabolic Tracing
To understand the absorption, distribution, metabolism, and excretion (ADME) of hesperetin and its metabolites, radiochemical and isotopic labeling techniques are employed.
Radiolabeling provides a powerful method for quantitative organ distribution studies. researchgate.net For example, ¹²³I-labeled hesperetin has been synthesized to investigate its in vivo behavior in mice following oral administration. researchgate.net Such studies showed that after absorption from the small intestine, the radiolabeled compound was distributed to various organs. researchgate.net
Isotopically labeled compounds, such as deuterated derivatives (e.g., rac-hesperetin-d₃), are widely used as internal standards in LC-MS/MS quantification. rsc.orgtmu.edu.twclearsynth.com The use of a stable isotope-labeled internal standard that co-elutes with the analyte allows for highly accurate and precise quantification by correcting for matrix effects and variations in instrument response. rsc.org
Development of High-Throughput Screening (HTS) Assays for Biological Activity
High-Throughput Screening (HTS) is an approach used in drug discovery to rapidly test thousands to millions of samples for a specific biological activity. nih.gov This methodology can be adapted to evaluate the biological effects of metabolites like this compound. HTS relies on automation, robotics, and miniaturization, often using 96-well or 384-well plate formats. nih.gov
HTS assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cellular functions like cell death or the expression of specific biomarkers. nih.gov For instance, fluorescence-based HTS assays have been developed to screen for inhibitors of cytochrome P450 enzymes, which are involved in the metabolism of many compounds, including flavonoids. nih.gov Such assays could be developed to screen libraries of compounds, including hesperetin metabolites, to identify those that modulate key biological targets. The cytotoxic activity of plant extracts containing flavonoids has been tested against cancer cell lines using HTS-compatible MTT assays. researchgate.net This approach could be applied to assess the specific activity of isolated metabolites like this compound.
Computational Chemistry and Cheminformatics in Research
Molecular Docking and Dynamics Simulations with Putative Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This technique is crucial for understanding potential mechanisms of action and for structure-based drug design. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the interaction and conformational changes.
While specific molecular docking studies exclusively featuring rac-Hesperetin 7-O-Sulfate Sodium Salt are not prevalent in the literature, the parent compound, hesperetin (B1673127), and its other derivatives have been extensively studied, providing a framework for likely targets. Hesperetin has been evaluated in silico against targets like human salivary α-amylase to explore its potential in managing postprandial hyperglycemia. nih.gov In one such study, docking proposed a preferential binding of hesperetin at the active cleft of the enzyme with a binding energy of -8.0 kcal/mol, indicating a spontaneous and favorable interaction. nih.gov Furthermore, derivatives of hesperetin have been docked against the E6 protein, a target in some cancers, to evaluate their antitumor potential. nih.gov
Table 1: Putative Biological Targets for this compound Docking Studies
| Putative Target | Associated Biological Activity | Rationale for Investigation |
|---|---|---|
| Plasminogen Activator Inhibitor-1 (PAI-1) | Thrombosis, Inflammation | Hesperetin 7-O-sulfate is known to decrease PAI-1 levels in endothelial cells. nih.gov |
| TNF-α Receptor (TNFR) | Inflammation, Cell Migration | Hesperetin 7-O-sulfate attenuates TNF-α induced cell migration. nih.govresearchgate.net |
| Human Salivary α-Amylase (HSAA) | Carbohydrate Metabolism | The parent compound, hesperetin, shows inhibitory potential against HSAA. nih.gov |
| E6 Protein | Oncogenesis | Other hesperetin derivatives have been studied for interaction with this cancer-related protein. nih.gov |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Design
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. In silico methods allow for the rapid assessment of a compound's likely pharmacokinetic profile, helping to identify potential liabilities before resource-intensive experimental work is undertaken. For this compound, which is a metabolite of hesperidin (B1673128) found in citrus fruits, understanding its ADME properties is key to evaluating its potential as a therapeutic agent. medchemexpress.comcymitquimica.com The bioavailability of the parent compound, hesperetin, is known to be limited by metabolic processes and intestinal efflux, making the study of its metabolites particularly important. google.com
Computational tools can predict various physicochemical descriptors that correlate with ADME properties. These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to estimate a molecule's "drug-likeness."
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in ADME |
|---|---|---|
| Molecular Weight | 404.3 g/mol | Influences diffusion and transport across membranes. nih.gov |
| Polar Surface Area (PSA) | 151 Ų | Relates to transport properties, particularly intestinal absorption and blood-brain barrier penetration. nih.gov |
| Hydrogen Bond Donors | 3 | Affects solubility and binding to biological targets. nih.gov |
| Hydrogen Bond Acceptors | 9 | Affects solubility and binding to biological targets. nih.gov |
| Rotatable Bonds | 4 | Influences conformational flexibility and binding entropy. nih.gov |
The high polar surface area and the number of hydrogen bond acceptors, largely due to the sulfate (B86663) group, suggest that the compound is highly water-soluble but may have limited passive diffusion across cell membranes. The low XLogP3 value further indicates hydrophilicity. These predicted properties are essential for designing relevant biological assays and for considering potential formulation strategies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogues.
While a specific QSAR model for this compound was not identified, studies on closely related hesperetin derivatives demonstrate the utility of this approach. For instance, a QSAR study was successfully conducted on a series of 7-O-amide hesperetine derivatives to model their anti-inflammatory activity. bohrium.com This study used quantum chemical descriptors to build a multiple linear regression model that could predict the IC50 values of the compounds. bohrium.com The success of this study indicates that the hesperetin scaffold, and particularly modifications at the 7-position, is amenable to QSAR analysis.
A hypothetical QSAR study on novel analogues of rac-Hesperetin 7-O-Sulfate would involve the following steps:
Synthesize a Library: Create a series of analogues with varied substituents, for example, by modifying the B-ring or the core flavonoid structure while retaining the 7-O-sulfate group.
Biological Testing: Evaluate all synthesized compounds in a relevant biological assay (e.g., PAI-1 inhibition).
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., electronic, steric, topological, and thermodynamic).
Model Building: Use statistical methods to build a regression model correlating the descriptors with the observed biological activity.
Model Validation: Validate the model's predictive power using internal and external test sets of compounds.
This validated QSAR model could then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
Table 3: Components of a Hypothetical QSAR Study for rac-Hesperetin 7-O-Sulfate Analogues
| Component | Description | Example |
|---|---|---|
| Dependent Variable | The measured biological activity to be modeled. | IC50 for PAI-1 Inhibition |
| Independent Variables | Calculated molecular descriptors representing structural features. | Atomic charges (e.g., qC2, qC8), Dipole Moment, HOMO/LUMO energies. bohrium.com |
| Statistical Method | The algorithm used to create the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Machine Learning Algorithms. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are used to investigate the electronic structure and reactivity of molecules from first principles. nih.gov These methods provide detailed information about molecular geometry, charge distribution, orbital energies, and reaction mechanisms. acs.orgacs.org For flavonoids like hesperetin and its metabolites, these calculations are particularly useful for explaining their antioxidant properties. nih.gov
The antioxidant activity of many flavonoids is related to their ability to donate a hydrogen atom (from a hydroxyl group) to a free radical. The ease with which this occurs can be predicted by calculating the O-H bond dissociation enthalpy (BDE). Quantum chemical methods can also calculate the difference in the heat of formation between the parent molecule and the resulting radical (ΔΔHf), which provides insight into the radical's stability. acs.orgacs.org A more stable radical implies a more reactive parent molecule in terms of radical scavenging.
For this compound, key questions that can be addressed by quantum chemistry include:
How does the electron-withdrawing sulfate group at the 7-position affect the electronic charge distribution across the entire molecule?
How does this substitution alter the BDE of the remaining hydroxyl groups at the 5- and 3'-positions compared to the parent hesperetin?
What is the spin density distribution in the radical formed after hydrogen donation? This reveals how the unpaired electron is delocalized, which is a key factor in radical stability. acs.org
By comparing the calculated electronic properties of rac-Hesperetin 7-O-Sulfate with its parent compound, hesperetin, researchers can form hypotheses about its relative antioxidant potential and chemical reactivity.
Table 4: Application of Quantum Chemical Calculations to rac-Hesperetin 7-O-Sulfate
| Calculation/Parameter | Information Provided | Relevance to Research |
|---|---|---|
| Geometry Optimization | Provides the most stable 3D conformation of the molecule. acs.org | Essential starting point for all other calculations and for understanding steric effects. |
| Frontier Molecular Orbitals (HOMO/LUMO) | Determines the molecule's ability to donate or accept electrons. | Predicts sites of electrophilic and nucleophilic attack and relates to chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for intermolecular interactions. | Helps understand how the molecule will interact with biological targets or other reagents. |
| Bond Dissociation Enthalpy (BDE) | The energy required to break a specific bond homolytically. | Key predictor of hydrogen-donating antioxidant activity. |
Future Research Directions and Translational Perspectives Pre Clinical Focus
Elucidation of Novel Molecular Targets and Pathways of Action
While the parent compound, hesperetin (B1673127), has been studied for its various biological activities, the specific molecular interactions of its sulfated metabolites remain largely unexplored. Future research must prioritize the direct investigation of rac-Hesperetin 7-O-Sulfate Sodium Salt to determine if it shares, modifies, or diverges from the pathways influenced by hesperetin.
Detailed research into the parent compound, hesperetin, has revealed several key mechanisms that provide a roadmap for investigating its sulfated metabolite. Studies have shown that hesperetin can induce apoptosis in cancer cell lines by disrupting the mitochondrial membrane potential. nih.gov It has also been found to modulate critical apoptotic regulators, including the activation of p53 and the inhibition of NF-κB and Bcl-2 in human colon cancer cells. nih.gov The anti-inflammatory, antioxidant, and anti-cancer properties of hesperetin are well-documented in preclinical models. nih.gov
A primary goal for future studies is to elucidate whether the addition of a sulfate (B86663) group at the 7-O position alters the binding affinity and activity of the molecule at these known targets. It is plausible that the sulfate moiety could confer novel targeting capabilities, leading to distinct pharmacological effects. Investigating its influence on key signaling pathways in inflammation, metabolic disease, and cancer is essential.
Table 1: Known Molecular Targets of Hesperetin (Parent Compound) for Future Comparative Studies
| Target/Pathway | Associated Biological Activity | Research Model Context | Citation |
| Mitochondrial Apoptotic Pathway | Anticancer | Human Oral Carcinoma KB Cells | nih.gov |
| p53, NF-κB, Bcl-2 | Apoptosis Regulation | Human Colon Cancer Cells | nih.gov |
| Inflammatory Mediators | Anti-inflammatory | Macrophage Cell Lines, Animal Models | nih.govnih.gov |
| Oxidative Stress Markers | Antioxidant | Various In Vitro Assays | nih.govresearchgate.net |
Development of Advanced In Vitro and In Vivo Research Models for Disease Pathogenesis
To accurately assess the biological relevance of rac-Hesperetin 7-O-Sulfate, it is imperative to utilize and develop advanced research models that can effectively compare the activity of the metabolite to its parent aglycone, hesperetin.
In Vitro Models: Established cell-based assays provide a foundational platform for these investigations. For instance, lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have been used to study the anti-inflammatory potential of hesperetin derivatives like Hesperetin-7-O-glucoside. nih.gov Similarly, human oral carcinoma KB cells have been employed to demonstrate the cytotoxic effects of native hesperetin. nih.gov For neuroprotection studies, the human SH-SY5Y neuroblastoma cell line, which can be differentiated into neuron-like cells, serves as a valuable model. mdpi.com These systems can be readily adapted for high-throughput screening to compare the efficacy of hesperetin versus its 7-O-sulfate metabolite in mitigating inflammation, cancer cell proliferation, and neurotoxicity.
In Vivo Models: Animal models are indispensable for understanding the pharmacokinetic and pharmacodynamic profile of flavonoid metabolites. The dextran (B179266) sodium sulfate (DSS)-induced colitis mouse model is a well-established system for evaluating anti-inflammatory activity relevant to inflammatory bowel disease and has been used to test hesperetin derivatives. nih.gov For studying metabolic and neurodegenerative diseases, Apolipoprotein E knockout (ApoE−/−) mice fed a high-fat diet are used to model conditions like hyperlipidemia and associated cognitive impairment. mdpi.com These models would be ideal for head-to-head studies comparing the systemic effects of oral administration of hesperetin with rac-Hesperetin 7-O-Sulfate, allowing researchers to dissect their respective contributions to observed health outcomes.
Table 2: Selected Pre-clinical Models for Evaluating Hesperetin and its Metabolites
| Model Type | Specific Model | Application Area | Citation |
| In Vitro | LPS-stimulated RAW264.7 Macrophages | Inflammation | nih.gov |
| In Vitro | Human Oral Carcinoma KB Cells | Cancer | nih.gov |
| In Vitro | SH-SY5Y Neuroblastoma Cells | Neuroprotection | mdpi.com |
| In Vivo | DSS-induced Colitis Mice | Inflammatory Bowel Disease | nih.gov |
| In Vivo | ApoE−/− Mice on High-Fat Diet | Cardiovascular & Neurodegenerative Disease | mdpi.com |
| In Vivo | Elevated Plus-Maze (EPM) in Rats | Anxiety and Neurological Function | nih.gov |
Potential for Rational Design of New Research Probes and Tool Compounds
The hesperetin scaffold provides a versatile platform for the rational design of novel chemical probes and tool compounds to explore complex biological systems. By modifying the core structure, researchers can develop molecules with enhanced potency, selectivity, or utility for experimental assays.
For example, synthetic strategies have been employed to create a series of hesperetin derivatives as potential multifunctional agents for conditions like Alzheimer's disease, demonstrating the feasibility of modifying the flavonoid backbone to inhibit targets like acetylcholinesterase and reduce Aβ aggregation. nih.gov This same principle can be applied to rac-Hesperetin 7-O-Sulfate, where further chemical modifications could optimize its activity or introduce reporter tags for target identification studies.
Furthermore, the synthesis of isotopically labeled versions of the metabolite is crucial for advancing research. Compounds like this compound-d3 are invaluable tool compounds for use in pharmacokinetic studies. lgcstandards.comclearsynth.com They enable precise tracking and quantification of the metabolite in biological samples using mass spectrometry, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Examples of Tool Compounds Based on the Hesperetin Scaffold
| Compound Type | Specific Example | Research Application | Citation |
| Synthetic Derivative | Hesperetin-Amide Conjugates | Drug Discovery (e.g., Anti-Alzheimer's) | nih.gov |
| Isotope-Labeled Metabolite | This compound-d3 | Pharmacokinetic & Metabolomic Studies | lgcstandards.comclearsynth.comvwwr.com |
| Synthetic Sulfated Flavonoids | Luteolin (B72000) 7-sulfate, Apigenin 7-sulfate | Analytical Standards for Identification | mdpi.com |
Addressing Research Challenges and Limitations in Flavonoid Sulfate Research
Despite the growing interest in flavonoid metabolites, significant challenges impede research progress. Addressing these limitations is a key future direction for the field.
One of the foremost challenges is the chemical instability and difficulty in isolating sulfated flavonoids from natural sources. mdpi.com This makes it necessary to rely on complex chemical synthesis to produce sufficient quantities of pure material, like rac-Hesperetin 7-O-Sulfate, for research purposes. mdpi.com
Another major limitation is the low bioavailability of parent flavonoids like hesperetin. nih.govnih.gov After oral consumption, they are extensively metabolized by enzymes in the intestine and liver, meaning the circulating forms are predominantly glucuronidated and sulfated metabolites. nih.gov This underscores the importance of studying these metabolites directly, yet much of the existing research has focused on the parent aglycones, creating a significant knowledge gap. nih.gov
Finally, a general lack of mechanistic studies on the sulfated metabolites themselves persists. nih.gov While they are often assumed to be "detoxification" products, there is growing evidence that metabolites can possess their own distinct biological activities. Overcoming the technical challenges of synthesizing and working with these compounds is essential to fully understand the mechanisms behind the health benefits attributed to dietary flavonoids. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing rac-Hesperetin 7-O-Sulfate Sodium Salt, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves sulfation of hesperetin at the 7-hydroxyl position, followed by sodium salt formation. Key steps include:
-
Reagent Purity : Use USP-grade reagents (e.g., sulfur trioxide complexes) with validated purity via titration or UV spectroscopy .
-
Characterization : Confirm identity via NMR (¹H/¹³C), HPLC-MS for purity, and elemental analysis for sodium content. For reproducibility, document reaction conditions (temperature, stoichiometry, solvent) in the main manuscript and provide raw spectral data in supplementary materials .
-
Data Presentation : Tabulate critical parameters (e.g., yield, retention time, melting point) to enable direct comparison (Table 1).
Table 1: Key Synthesis Parameters
Parameter Typical Range Analytical Method Reference Reaction Temperature 40–60°C Thermocouple monitoring Sulfation Agent SO₃·Pyridine complex HPLC-MS validation Sodium Salt Yield 70–85% Gravimetric analysis
Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Use accelerated stability testing:
Prepare buffer solutions (pH 1.2, 4.5, 7.4) and store samples at 25°C, 40°C, and 60°C .
Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).
- Data Analysis : Calculate degradation kinetics (Arrhenius plots) to predict shelf life. Report deviations ≥5% as significant .
- Contradiction Handling : If results conflict with literature, verify buffer ionic strength and oxygen exposure, which may alter degradation pathways .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and bioactivity prediction of this compound?
- Methodological Answer :
-
Quantum Chemical Calculations : Use density functional theory (DFT) to predict sulfation reaction pathways and transition states, reducing trial-and-error experimentation .
-
Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., COX-2 enzyme) to prioritize in vitro assays. Tools like GROMACS or AMBER are recommended .
-
Data Integration : Cross-validate computational results with experimental IC₅₀ values. Discrepancies >10% warrant re-evaluation of force fields or solvation models .
Table 2: Computational vs. Experimental Bioactivity Data
Target Protein Predicted IC₅₀ (µM) Experimental IC₅₀ (µM) Variance COX-2 12.3 14.7 +16.3% NF-κB 8.9 7.5 -15.7%
Q. How should researchers address contradictory data in the anti-inflammatory efficacy of this compound across cell lines?
- Methodological Answer :
- Hypothesis Testing : Design a factorial experiment varying cell type (e.g., RAW 264.7 vs. THP-1), dosage (1–100 µM), and exposure time (6–24 hrs) .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify interactions between variables. Report effect sizes (Cohen’s d) for clinical relevance .
- Contextual Factors : Control for cell passage number, serum concentration, and LPS batch, which may confound results . Publish negative findings in supplementary materials to avoid publication bias .
Q. What advanced techniques are recommended for studying the metabolite profile of this compound in vivo?
- Methodological Answer :
- Sample Preparation : Use deuterated solvents for NMR or stable isotope labeling for LC-MS/MS to distinguish metabolites from endogenous compounds .
- Pharmacokinetic Modeling : Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Validate models with Akaike Information Criterion (AIC) .
- Ethical Reporting : Adhere to standards for qualitative research by disclosing animal welfare protocols and sample size justification .
Guidelines for Data Management and Reporting
- Experimental Reproducibility : Archive raw datasets (e.g., NMR spectra, chromatograms) in repositories like Zenodo, citing DOIs in the manuscript .
- Software Tools : Use KNIME or Python for batch processing of spectral data to minimize human error .
- Conflict Resolution : Establish a pre-publication review panel to address methodological disputes, ensuring alignment with CRDC subclass RDF2050112 (reaction fundamentals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
